(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Overview
Description
7-Epi Clindamycin Hydrochloride is a Clindamycin impurity in bulk drug.
Scientific Research Applications
Chemical Transformations and Synthesis
- Ring Opening in Carbapenem-derived Esters : Valiullina et al. (2020) studied the ring opening in carbapenem-derived p-Nitrobenzyl Esters, leading to the formation of enantiomerically pure pyrrolidine derivatives. This research demonstrates the potential of (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide in chemical transformations (Valiullina et al., 2020).
Pharmaceutical Applications
- Synthesis of Optical Isomers for Pharmacological Activity : Yanagi et al. (1999) synthesized optical isomers of a related benzamide derivative, demonstrating its potential in pharmacological applications, particularly in the context of receptor affinity (Yanagi et al., 1999).
Solubility Studies
- Solubility in Ethanol-Water Solutions : Gong et al. (2012) examined the solubility of various saccharides including compounds with structural similarity to our compound of interest in ethanol-water mixtures, providing insights into its solubility properties (Gong et al., 2012).
Antibiotic Properties
- Clindamycin Hydrochloride Monohydrate Study : Ravikumar & Sridhar (2010) studied clindamycin hydrochloride monohydrate, which has a structural component similar to our compound, highlighting its relevance in antibiotic research (Ravikumar & Sridhar, 2010).
Cytotoxicity and Cancer Research
- Non-iterative Asymmetric Synthesis for Cancer Research : Meilert et al. (2004) explored the asymmetric synthesis of C15 Polyketide Spiroketals, indicating the potential use of structurally similar compounds in cancer research (Meilert et al., 2004).
Neuroprotective Applications
- Protection Against Excitotoxic Neuronal Death : Battaglia et al. (1998) investigated a compound (2R,4R-APDC) structurally related to our compound of interest for its neuroprotective properties against excitotoxic neuronal death (Battaglia et al., 1998).
Brassinosteroid Biosynthesis Inhibition
- Inhibition of Brassinosteroid Biosynthesis : Oh et al. (2013) synthesized stereoisomers of a compound related to our compound of interest, showing its application in inhibiting brassinosteroid biosynthesis, relevant in plant biology and agriculture (Oh et al., 2013).
Oxidation Studies
- Oxidation of Clindamycin Phosphate : Badi & Tuwar (2017) studied the oxidation of clindamycin phosphate, providing insight into the oxidative behavior of similar compounds (Badi & Tuwar, 2017).
properties
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-KIDUDLJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
CAS RN |
16684-06-3 | |
Record name | 7-Epiclindamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-EPICLINDAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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